molecular formula C20H17N3O2 B398820 N/'-(2,2-Diphenylacetyl)pyridine-2-carbohydrazide

N/'-(2,2-Diphenylacetyl)pyridine-2-carbohydrazide

Cat. No.: B398820
M. Wt: 331.4g/mol
InChI Key: NZRSATICINEBKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N/'-(2,2-Diphenylacetyl)pyridine-2-carbohydrazide is a chemical compound known for its unique structure and properties. It is a derivative of pyridine-2-carbohydrazide, which has been studied for various applications in chemistry and biology. The compound’s structure includes a pyridine ring, a carbohydrazide group, and a diphenylacetyl moiety, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N/'-(2,2-Diphenylacetyl)pyridine-2-carbohydrazide typically involves the reaction of pyridine-2-carbohydrazide with 2,2-diphenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N/'-(2,2-Diphenylacetyl)pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbohydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.

Scientific Research Applications

N/'-(2,2-Diphenylacetyl)pyridine-2-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N/'-(2,2-Diphenylacetyl)pyridine-2-carbohydrazide involves its interaction with molecular targets in microorganisms. The compound is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes and ultimately cell death. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with nucleic acid synthesis and protein function .

Comparison with Similar Compounds

N/'-(2,2-Diphenylacetyl)pyridine-2-carbohydrazide can be compared with other similar compounds, such as:

This compound stands out due to its unique structure, which imparts specific chemical and biological properties that make it valuable for various applications.

Properties

Molecular Formula

C20H17N3O2

Molecular Weight

331.4g/mol

IUPAC Name

N'-(2,2-diphenylacetyl)pyridine-2-carbohydrazide

InChI

InChI=1S/C20H17N3O2/c24-19(17-13-7-8-14-21-17)22-23-20(25)18(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,18H,(H,22,24)(H,23,25)

InChI Key

NZRSATICINEBKM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)C3=CC=CC=N3

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)C3=CC=CC=N3

Origin of Product

United States

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